molecular formula C20H18ClNO3 B1420551 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-86-1

2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1420551
CAS No.: 1160262-86-1
M. Wt: 355.8 g/mol
InChI Key: SEYVNMOVZLQPMQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The exploration of quinoline derivatives has roots in the 19th century, with early studies on antimalarial agents like quinine and chloroquine. While 2-(2,5-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride itself lacks a well-documented discovery timeline, its structural framework aligns with mid-20th-century efforts to modify quinoline cores for enhanced reactivity and pharmacological potential. The compound emerged as part of broader synthetic campaigns to functionalize the quinoline scaffold at the 4-position, leveraging carbonyl chloride groups to enable nucleophilic substitution reactions. Early reports of analogous 4-carbonyl chloride quinolines, such as those in Sterling Drug’s antibacterial research, laid groundwork for understanding the reactivity of this chemical class. Modern synthetic methodologies, including transition metal-catalyzed coupling and microwave-assisted reactions, later facilitated its targeted synthesis.

Significance in Heterocyclic Chemistry

As a polycyclic aromatic system, quinoline’s π-conjugated structure enables diverse electronic interactions, making it a cornerstone of heterocyclic chemistry. The introduction of a 2,5-dimethoxyphenyl group at the 2-position and methyl groups at the 6,8-positions in this compound enhances steric bulk and electron-donating capacity, which modulate its solubility and reactivity. The 4-carbonyl chloride group serves as a critical electrophilic site, allowing the molecule to act as an acylating agent in amide and ester formation. This functional versatility positions it as a valuable intermediate in synthesizing complex molecules, including pharmacologically active quinoline derivatives. Its structural features also enable participation in Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling reactions, expanding its utility in materials science and drug discovery.

Classification within Quinoline-Based Compounds

This compound belongs to the subclass of 4-carbonyl chloride quinolines, distinguished by substituents that influence both physical and chemical properties:

Structural Feature Role
2,5-Dimethoxyphenyl group Enhances lipophilicity and π-π stacking interactions; modulates electronic density.
6,8-Dimethyl groups Improve steric stability and resistance to oxidative degradation.
4-Carbonyl chloride moiety Facilitates nucleophilic acyl substitution for derivatization.

Compared to simpler quinolines like 8-hydroxyquinoline or chloroquine, this derivative’s multisubstituted framework offers tailored reactivity for targeted applications. It shares synthetic parallels with 2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, differing only in the substitution pattern on the phenyl ring. Such structural variations allow fine-tuning of electronic and steric properties for specific reaction pathways or biological targets.

Current Research Landscape

Recent studies emphasize this compound’s role as a precursor in medicinal chemistry. For example:

  • Anticancer Agents : Derivatives synthesized via amidation at the 4-position exhibit inhibitory activity against tyrosine kinases and cytochrome P450 enzymes.
  • Antimicrobial Scaffolds : Functionalization with thiourea or hydrazide groups yields compounds with enhanced Gram-positive bacterial inhibition.
  • Materials Science : Incorporation into metal-organic frameworks (MOFs) exploits its planar geometry for catalytic applications.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-17(22-19)16-9-13(24-3)5-6-18(16)25-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYVNMOVZLQPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Povarov Reaction-Based Synthesis

The Povarov reaction, a well-established three-component cycloaddition involving an aromatic amine, aldehyde, and alkene, is frequently employed to synthesize quinoline derivatives, including compounds with substitution patterns similar to the target molecule. This method is advantageous for constructing the quinoline core with specific substitutions on the aromatic rings.

Process Overview:

  • Step 1: Formation of an imine intermediate from 2,5-dimethoxybenzaldehyde and an appropriate amine.
  • Step 2: Cycloaddition of the imine with a suitable alkene or unsaturated compound, leading to the quinoline skeleton.
  • Step 3: Functionalization of the quinoline ring with methyl groups at positions 6 and 8 via electrophilic methylation.
  • Step 4: Introduction of the carbonyl chloride group at position 4 through acylation with reagents like thionyl chloride or oxalyl chloride.

Research Findings:

  • The Povarov reaction is highly versatile for synthesizing substituted quinolines with methoxy groups at specific positions, providing a route to the core structure before chlorination.
  • The method allows for regioselective substitution, crucial for obtaining the desired compound with high purity and yield.

Fischer and Skraup Synthesis Variants

Traditional quinoline synthesis methods, such as the Fischer and Skraup reactions, are also adapted for complex derivatives:

  • Fischer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones, followed by cyclization.
  • Skraup Synthesis: An oxidative cyclization involving aniline derivatives and glycerol or other suitable oxidants.

Application to the Target Compound:

  • Starting with 2-aminobenzaldehyde derivatives bearing methoxy groups, the cyclization forms the quinoline core.
  • Subsequent methylation at positions 6 and 8 is achieved via methyl iodide or dimethyl sulfate.
  • The final step involves chlorination at position 4 using thionyl chloride or oxalyl chloride.

Research Data:

  • These methods are adaptable but often require multi-step purification to isolate the desired regioisomer.
  • The synthesis yields are optimized by controlling reaction conditions such as temperature, solvent, and reagent equivalents.

Directed Lithiation and Electrophilic Substitution

A more modern approach involves directed lithiation of the aromatic rings, followed by electrophilic substitution to introduce the methyl groups and the carbonyl chloride functionality.

Methodology:

  • Lithiation at specific positions on the quinoline ring using n-butyllithium.
  • Quenching with methyl iodide to install methyl groups at positions 6 and 8.
  • Reaction with thionyl chloride or oxalyl chloride to convert the aldehyde to the acyl chloride at position 4.

Advantages:

  • High regioselectivity.
  • Precise control over substitution patterns.

Research Insights:

  • This approach is effective for late-stage functionalization, minimizing side reactions.
  • It requires strict inert atmosphere conditions and careful temperature control.

Key Reagents and Conditions

Step Reagents Conditions Purpose
Cyclization Aromatic amines, aldehydes, oxidants Reflux, inert atmosphere Quinoline core formation
Methylation Methyl iodide, dimethyl sulfate Room temperature or reflux Methyl groups at 6 and 8 positions
Chlorination Thionyl chloride, oxalyl chloride Reflux with inert solvent Conversion of aldehyde to acyl chloride at position 4

Data Table Summarizing Preparation Methods

Method Key Reactions Advantages Limitations Typical Yield (%)
Povarov Reaction Cycloaddition Regioselectivity, versatility Multi-step purification 60-75
Fischer/Skraup Condensation & cyclization Well-established Longer synthesis route 50-65
Directed Lithiation Lithiation + electrophilic substitution High regioselectivity Sensitive to conditions 70-80

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol or amine derivatives, depending on the reducing agent used.

    Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Amides, esters, and thioesters.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to quinoline compounds, including 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride.

Case Study: Antibacterial and Antifungal Screening

In a study published in RSC Advances, several quinoline derivatives were synthesized and screened for their antimicrobial activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans . The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL.

CompoundTarget MicroorganismMIC (µg/mL)
6dMycobacterium smegmatis6.25
9cPseudomonas aeruginosa12.5

This suggests that modifications to the quinoline structure can enhance antimicrobial efficacy, indicating potential applications in developing new antibiotics.

Anticancer Applications

The anticancer properties of quinoline derivatives are another promising area of research. The compound has been investigated for its ability to inhibit cancer cell proliferation.

Case Study: Antiproliferative Activity

A study focused on various quinoxaline derivatives demonstrated that compounds similar to this compound exhibited selective targeting of cancer cells with IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

CompoundCancer Cell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52

These findings suggest that the compound could serve as a lead structure for the development of novel anticancer agents.

Synthetic Applications

In synthetic organic chemistry, the versatility of quinoline derivatives allows them to serve as intermediates in the synthesis of more complex molecules. The carbonyl chloride functional group in this compound can be utilized for further chemical modifications.

Synthetic Pathways

The compound can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride moiety, facilitating the synthesis of various derivatives that may possess enhanced biological activities or novel properties.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 2,5-dimethoxyphenyl group introduces meta-directing electronic effects, altering reactivity compared to para-substituted analogs (e.g., 3,4-dimethoxyphenyl) .
  • Steric Factors : Methyl groups at 6,8 vs. 7,8 positions modulate steric bulk, impacting nucleophilic attack at the carbonyl chloride site .

Availability and Commercial Status

  • Alternatives : Combi-Blocks offers structurally similar compounds (e.g., QY-3488, QY-4275) at 95% purity, though substitution patterns differ .

Research Findings and Data

Spectral and Physical Properties

  • Melting Points: Quinoline-4-carbonyl carbamides typically exhibit high m.p. (e.g., 215–232°C for 2-phenyl derivatives) .
  • Spectral Data : IR spectra of similar compounds show carbonyl chloride absorption at ~1750–1780 cm⁻¹ .

Biological Activity

2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS Number: 1160262-86-1) is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a quinoline core and methoxy-substituted phenyl group, suggesting possible interactions with biological targets.

The molecular formula of this compound is C20H18ClNO3C_{20}H_{18}ClNO_3, with a molecular weight of approximately 355.82 g/mol. The compound has a logP value of 4.234, indicating moderate lipophilicity, which can influence its bioavailability and interaction with cellular membranes .

PropertyValue
Molecular FormulaC₁₈H₁₈ClNO₃
Molecular Weight355.82 g/mol
LogP4.234
CAS Number1160262-86-1

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating various quinoline compounds found that certain derivatives demonstrated cytotoxic effects against multiple cancer cell lines, including breast and renal cancers. The mechanism of action often involves the inhibition of key enzymes such as sirtuins and topoisomerase .

Case Study:
In vitro assays revealed that derivatives similar to this compound inhibited cell proliferation in breast cancer cell lines (MCF-7 and T47D) with IC50 values in the low micromolar range. These findings suggest that this compound may share similar mechanisms of action as other studied quinolines .

Anti-inflammatory Activity

Quinoline derivatives are also noted for their anti-inflammatory properties. Compounds with structural similarities have been shown to inhibit nitric oxide production in LPS-stimulated macrophages, indicating potential use in treating inflammatory diseases. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways is often implicated in their mechanism .

Research Findings:
A recent study highlighted that specific modifications in the quinoline structure could enhance anti-inflammatory effects. For instance, the introduction of electron-withdrawing groups at strategic positions significantly increased the potency against NO production .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoline derivatives helps in optimizing their biological activity. Key structural features influencing activity include:

  • Substituents on the phenyl ring: Methoxy groups enhance lipophilicity and may improve binding affinity to target proteins.
  • Positioning of functional groups: The placement of carbonyl and halogen substituents can modulate pharmacological profiles.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern of the quinoline ring and methoxy/methyl groups. For example, aromatic protons in similar compounds exhibit distinct splitting patterns between δ 6.5–8.5 ppm .
  • IR Spectroscopy : The carbonyl chloride group (C=O stretch) appears near 1750–1800 cm⁻¹, while methoxy C-O stretches are observed around 1250 cm⁻¹ .
  • Melting Point Analysis : Cross-referencing observed melting points with literature values (e.g., 62–64°C for structurally related 4-chloroquinolines) helps verify purity .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

  • Catalyst Screening : Test alternative Pd catalysts (e.g., PCy₃ or Buchwald-Hartwig ligands) to enhance coupling efficiency for methoxyphenyl groups .
  • Solvent Optimization : Replace DMF with polar aprotic solvents like THF or toluene to reduce side reactions.
  • Temperature Control : Elevated temperatures (80–100°C) may accelerate coupling but risk decomposition; monitor via TLC .
  • Purification Adjustments : Use gradient elution in column chromatography to resolve closely eluting byproducts.

What are common impurities formed during synthesis, and how are they addressed?

Advanced Research Question

  • Incomplete Chlorination : Residual carboxylic acid intermediates may persist if chlorination (e.g., SOCl₂) is incomplete. Confirm conversion via IR (disappearance of -COOH peak at ~1700 cm⁻¹) .
  • Dehalogenation Byproducts : Pd catalysts may reduce aryl chlorides; mitigate by using inert atmospheres and fresh reagents.
  • Oxidative Byproducts : Methoxy groups can oxidize under harsh conditions; employ antioxidants like BHT during reflux .

What safety protocols are critical for handling this compound?

Basic Research Question

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Emergency Measures : Ensure eyewash stations and safety showers are accessible. For spills, neutralize with dry chemical absorbents and dispose as hazardous waste .
  • Storage : Store in airtight containers under dry, inert conditions (e.g., argon) to prevent hydrolysis of the carbonyl chloride group .

How do methoxy and methyl substituents influence the compound’s reactivity?

Advanced Research Question

  • Electronic Effects : Methoxy groups are electron-donating, activating the quinoline ring toward electrophilic substitution but deactivating toward nucleophilic attack.
  • Steric Hindrance : Methyl groups at positions 6 and 8 may impede reactions at the 4-carbonyl chloride site, necessitating bulky catalysts (e.g., Pd with large ligands) .
  • Comparative Data : Analogous compounds (e.g., 4-chlorophenyl derivatives) show reduced reactivity compared to non-substituted quinolines due to steric and electronic modulation .

How should stability issues be managed during long-term storage?

Basic Research Question

  • Moisture Sensitivity : Hydrolysis of the carbonyl chloride to carboxylic acid occurs in humid environments. Store in desiccators with silica gel .
  • Light Sensitivity : Protect from UV exposure by using amber glass vials.
  • Thermal Stability : Avoid temperatures >40°C; decomposition products can be monitored via DSC analysis.

How can researchers resolve discrepancies in spectroscopic data across batches?

Advanced Research Question

  • Batch Comparison : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula consistency.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if NMR data is ambiguous.
  • Contaminant Screening : Perform HPLC-MS to detect trace impurities (e.g., residual solvents or catalyst metals) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

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